molecular formula C18H13NO4 B2818824 N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 142818-76-6

N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2818824
CAS RN: 142818-76-6
M. Wt: 307.305
InChI Key: DHACSYDYMPNQPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide” is not available, a related compound, “1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones”, has been synthesized in single steps and in satisfactory yields from “1-(4-acetylphenyl)-pyrrole-2,5-diones” and aromatic alcohols .

Scientific Research Applications

Biological Evaluation

The compound has been synthesized and evaluated for its biological activity . The biological examination was conducted against a variety of enzymes i.e., acetyl cholinesterase (AChE), butyl cholinesterase (BChE), alpha amylase, and urease enzyme . The compound exhibited approximately 85% enzyme inhibition activity against BChE and AChE, but only 73.8 % and 57.9% inhibition activity against urease and alpha amylase was observed respectively .

Molecular Modeling Studies

Molecular modeling studies of the compound have been conducted . The theoretical calculations were conducted using density functional theory studies (DFTs) with the 6–31G (d, p) basis set and B3LYP functional correlation . The Frontier molecular orbital analysis revealed that the HOMO/LUMO energy gap was smaller, which corresponds to the molecule’s reactivity .

Synthesis

The compound was synthesized by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone . The spectroscopic characterization (1H-NMR, 13CNMR, FT-IR) and single crystal assays determined the structure of the synthesized compound .

Crystal Structure Analysis

The crystal structure of the compound has been analyzed . Systematic experimental and theoretical studies were conducted to determine the molecular characteristics of the synthesized crystal .

Antibacterial Activities

The compound has shown significant antibacterial activity . Antibacterial activities of synthesized derivates were determined against E. coli, P. aeruginosa, and S. aureus with minimum inhibitory concentration (MIC) by using the broth microdilution method . All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa .

Applications in Chemistry

Nitrogen-containing heterocyclic compounds like this one belong to a distinct class that has contributed to several organic synthesis protocols and has a wide range of applications in the field of chemistry . The N-heterocyclic compounds such as dyes, antibiotics, vitamins, and agrochemicals have depicted a wide variety of pharmacological and physiological properties .

properties

IUPAC Name

N-(4-acetylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-11(20)12-6-8-14(9-7-12)19-17(21)15-10-13-4-2-3-5-16(13)23-18(15)22/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHACSYDYMPNQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide

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